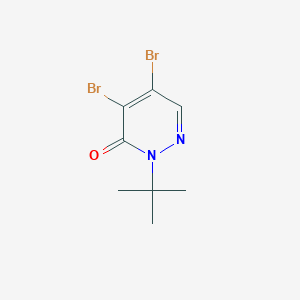
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C8H10Br2N2O and its molecular weight is 309.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,5-Dibromo-2-(tert-butyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of C8H10Br2N2O and a molecular weight of 309.99 g/mol, is primarily studied for its potential therapeutic applications, particularly in metabolic and neurodegenerative disorders.
| Property | Value |
|---|---|
| Molecular Formula | C8H10Br2N2O |
| Molecular Weight | 309.99 g/mol |
| Boiling Point | 180°C (3 mmHg) |
| Purity | ≥95% |
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms, including inhibition of monoamine oxidase (MAO), modulation of thyroid hormone receptors, and potential anti-cancer properties.
Inhibition of Monoamine Oxidase (MAO)
Recent studies have identified pyridazinone derivatives as potent inhibitors of monoamine oxidase, particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's. For instance, related compounds have shown IC50 values in the low nanomolar range, indicating high potency. The selectivity for MAO-B over MAO-A suggests that these compounds could be developed for therapeutic applications targeting neurodegeneration without affecting other pathways critical for normal physiological functions .
Thyroid Hormone Receptor Modulation
This compound has been explored as a ligand for thyroid hormone receptors (TRs). These receptors play crucial roles in regulating metabolism and energy homeostasis. The compound's ability to act as a thyroid receptor modulator could position it as a candidate for treating metabolic disorders such as obesity and hyperlipidemia .
Case Studies and Research Findings
-
Pyridazinone Derivatives in Cancer Treatment :
A study highlighted the development of pyridazinone-based inhibitors that sensitize breast cancer cells to doxorubicin. The lead compound exhibited high selectivity and potency against specific bromodomains associated with cancer progression. This suggests that modifications to the pyridazinone structure can enhance its efficacy in cancer therapy . -
MAO-B Inhibition Potency :
A series of pyridazinones were synthesized and evaluated for their MAO inhibitory activities. Among these, certain derivatives demonstrated exceptional potency with IC50 values as low as 0.013 µM for MAO-B inhibition, indicating their potential use in treating neurodegenerative disorders . -
Thyroid Hormone Modulation :
Research indicates that compounds similar to this compound can effectively modulate TRs, influencing metabolic pathways and providing therapeutic avenues for conditions like hypothyroidism and related metabolic disorders .
科学的研究の応用
Medicinal Chemistry
One of the primary applications of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone is as a precursor in drug development. Research indicates that derivatives of pyridazinones can act as thyroid hormone receptor ligands, which are crucial for treating metabolic diseases such as obesity, hyperlipidemia, and diabetes . The compound's structural features allow it to interact with biological targets effectively, leading to potential therapeutic effects.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity enables it to undergo various chemical reactions, including:
- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions to form larger molecular frameworks.
- Oxidation and Reduction : The compound can also engage in redox reactions under suitable conditions .
These properties make it valuable in developing new materials and pharmaceuticals.
Case Study 1: Thyroid Hormone Analog Development
A study highlighted the efficacy of pyridazinone derivatives as thyroid hormone analogs. These compounds demonstrated significant activity in modulating metabolic pathways linked to thyroid function. Specifically, this compound was shown to influence lipid metabolism and glucose homeostasis in preclinical models .
Case Study 2: Anti-inflammatory Properties
Research has indicated that similar pyridazinone compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The development of selective COX-2 inhibitors has been a focus due to their potential in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs . The structural attributes of this compound position it well for further exploration in this area.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| This compound | Structure | Drug development, organic synthesis |
| 4,5-Dibromo-3(2H)-pyridazinone | Similar structure | Intermediate in pharmaceuticals |
| Arylpyridazinones | Varies | COX inhibitors for inflammation |
特性
IUPAC Name |
4,5-dibromo-2-tert-butylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYWGXQUPGWLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













